molecular formula C29H40O2 B590669 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylb CAS No. 126037-00-1

2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylb

Cat. No.: B590669
CAS No.: 126037-00-1
M. Wt: 420.6 g/mol
InChI Key: KKIYYEPHHLWJIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene typically involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, and the two isomers of ethenylbenzene (1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene), are mixed in specific ratios. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to start the polymerization reaction. The reaction is carried out in a solvent like toluene under controlled temperature and pressure conditions .

Chemical Reactions Analysis

This polymer can undergo various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various copolymers and as a component in the formulation of adhesives and coatings.

    Biology: The polymer is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.

    Industry: The compound is employed in the production of high-performance plastics and resins

Mechanism of Action

The mechanism of action of this polymer involves its ability to form strong intermolecular interactions due to the presence of both hydrophobic and hydrophilic groups. The polymer chains can interact with various substrates, leading to enhanced adhesion and mechanical properties. The aromatic rings provide rigidity, while the ester groups offer flexibility and compatibility with other materials .

Comparison with Similar Compounds

Similar compounds include other polymers derived from 2-Propenoic acid esters and ethenylbenzene derivatives. For example:

    Polystyrene: A polymer of ethenylbenzene, known for its rigidity and transparency.

    Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its clarity and impact resistance.

Compared to these polymers, 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene offers a unique combination of flexibility, adhesion, and compatibility with various substrates, making it suitable for specialized applications .

Properties

CAS No.

126037-00-1

Molecular Formula

C29H40O2

Molecular Weight

420.6 g/mol

IUPAC Name

1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate

InChI

InChI=1S/C11H20O2.2C9H10/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h6,10H,3-5,7-9H2,1-2H3;2*3-7H,1H2,2H3

InChI Key

KKIYYEPHHLWJIM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC=CC(=C1)C=C

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C

Related CAS

126037-00-1

Synonyms

2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene

Origin of Product

United States

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